cystamine sulfate hydrate molecular weight and crystal structure
cystamine sulfate hydrate molecular weight and crystal structure
An In-depth Technical Guide to the Physicochemical Characterization of Cystamine Sulfate Hydrate
Executive Summary
Cystamine, a simple disulfide, and its salt forms are of significant interest to researchers in fields ranging from radiation protection to neurodegenerative diseases. As a prodrug of the antioxidant cysteamine, its efficacy and behavior in biological and pharmaceutical systems are intrinsically linked to its fundamental physicochemical properties. This technical guide provides a detailed examination of two core characteristics of cystamine sulfate hydrate: its molecular weight and crystal structure. We will delve into the composition and calculation of its molecular weight and present a comprehensive, field-proven protocol for determining its three-dimensional atomic arrangement using single-crystal X-ray diffraction (SC-XRD). While a definitive public crystal structure for the sulfate hydrate is not available, this guide will use the closely related dihydrochloride salt as an illustrative model to discuss the conformational and packing features relevant to the cystamine dication, providing researchers with a robust framework for its structural analysis.
Introduction to Cystamine and its Scientific Significance
Cystamine ((C₂H₆NS)₂) is an organic disulfide formed by the oxidation of two cysteamine molecules. It serves as a stable precursor to cysteamine, a potent antioxidant and a therapeutic agent for nephropathic cystinosis. The sulfate salt of cystamine is often utilized in research due to its stability and solubility. Understanding the precise molecular weight is fundamental for accurate stoichiometric calculations in experimental setups, while knowledge of the crystal structure is paramount for drug development professionals. The crystal lattice, or the specific arrangement of molecules in the solid state, dictates crucial properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical for formulation and therapeutic efficacy.
Molecular Weight and Composition
The chemical identity of cystamine sulfate hydrate is multifaceted, comprising the organic base, the sulfate counter-ion, and associated water molecules. A precise understanding of its molecular weight requires acknowledging each component.
The core molecule is cystamine, with the chemical formula C₄H₁₂N₂S₂.[1] It forms a salt with sulfuric acid (H₂SO₄) and incorporates a variable number of water molecules (xH₂O) upon crystallization, leading to the full molecular formula: C₄H₁₂N₂S₂·H₂SO₄·xH₂O .[2][3]
The molecular weight on an anhydrous (water-free) basis is the sum of the cystamine molecule and sulfuric acid. Commercial suppliers consistently report this value to be approximately 250.35 g/mol .[4][5]
Data Presentation: Molecular Weight Components
| Component | Chemical Formula | Molar Mass ( g/mol ) | Source |
| Cystamine (Base) | C₄H₁₂N₂S₂ | 152.30 | [1] |
| Sulfuric Acid | H₂SO₄ | 98.07 | N/A |
| Cystamine Sulfate (Anhydrous) | C₄H₁₂N₂S₂·H₂SO₄ | 250.37 | [4][5] |
| Water (for Hydrate) | H₂O | 18.02 | N/A |
Note: The final molecular weight of the hydrated form will depend on the value of 'x', which must be determined experimentally through techniques like thermogravimetric analysis (TGA) or single-crystal XRD.
Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] It provides unequivocal data on bond lengths, bond angles, molecular conformation, and the packing of molecules in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the material's properties.
Causality Behind Experimental Choices
The success of an SC-XRD experiment is entirely dependent on the quality of the crystal. The primary goal of the crystallization process is to encourage molecules to assemble slowly and methodically into a highly ordered, single lattice, free from defects. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for this technique.[8] Therefore, the choice of solvent and crystallization method is critical and often requires empirical screening. The slow evaporation and vapor diffusion methods described below are designed to gradually increase the solution's supersaturation, providing the necessary thermodynamic conditions for the growth of large, well-ordered single crystals.[8]
Experimental Protocol: A Self-Validating System
This protocol describes a standard workflow for the structural elucidation of a small organic molecule like cystamine sulfate hydrate. Each step includes internal checks to ensure the validity of the final structure.
Step 1: Crystal Growth
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Solvent Selection: Begin by screening for suitable solvents in which cystamine sulfate has moderate solubility. A good starting point is a solvent system where the compound is soluble when heated but less soluble at room or lower temperatures. Aqueous solutions or alcohol-water mixtures are common for sulfate salts.
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Slow Evaporation Method:
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Prepare a near-saturated solution of cystamine sulfate hydrate in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
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Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. The key is to control the evaporation rate to prevent rapid crashing out of the material.[8]
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
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Place this solution in a small, open vial.
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Place the small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.
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Over time, the poor solvent's vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
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Step 2: Crystal Selection and Mounting
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Microscopic Examination: View the grown crystals under a polarizing microscope. A suitable single crystal should be transparent, have well-defined faces, and be free of cracks or inclusions. It should extinguish light cleanly when the polarizing filters are rotated.[8]
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Selection: Using a micro-manipulator or a fine needle, select a crystal of appropriate size (typically 0.1 - 0.3 mm in all dimensions).[8]
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Mounting: Affix the selected crystal to the tip of a glass fiber or a specialized loop mount using a minimal amount of non-diffracting oil (e.g., Paratone-N). The oil cryo-protects the crystal from damage if data is collected at low temperatures.
Step 3: Data Collection
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Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is often used to minimize thermal motion of the atoms and protect the crystal from X-ray damage, resulting in a higher quality dataset.
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Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice. The instrument's software will use these frames to propose a crystal system and cell dimensions.
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Full Data Collection: Execute a full data collection strategy, where the crystal is rotated through a range of angles while being irradiated with a monochromatic X-ray beam. The diffractometer's detector records the positions and intensities of the thousands of diffracted X-ray reflections.[6]
Step 4: Structure Solution and Refinement
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Data Reduction: Integrate the raw diffraction images to produce a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map will reveal the positions of the heavier atoms (sulfur, oxygen).
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Structure Refinement: Iteratively build the full molecular model by fitting atoms into the electron density map and refining their positions, bond lengths, and thermal parameters against the experimental data. Hydrogen atoms are often placed in calculated positions. The process is complete when the model converges and key quality indicators (R-factors) are low, indicating a good fit between the calculated and observed diffraction patterns.
Mandatory Visualization: SC-XRD Workflow
Caption: Workflow for Small Molecule Single-Crystal X-ray Diffraction.
Crystallographic Analysis of Cystamine Salts
State of Current Knowledge
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, did not yield a public entry for cystamine sulfate or its hydrated form.[9] While crystallographic data for cystamine-containing metal-organic frameworks exists, the structure of the simple salt is not publicly available.[10]
Illustrative Example: Cystamine Dihydrochloride
In the absence of data for the sulfate salt, we can gain significant insight by examining the crystal structure of the closely related cystamine dihydrochloride (C₄H₁₄Cl₂N₂S₂) .[11][12] In this structure, the cystamine molecule is protonated at both amine groups, forming a dication, with two chloride anions providing charge balance. This dication is the same species expected to be present in the sulfate salt structure.
Analysis of the dihydrochloride structure reveals key conformational features. The central S-S bond and the adjacent C-S bonds define a C-S-S-C dihedral angle, which dictates the overall shape of the molecule. The two positively charged ammonium groups (-NH₃⁺) are positioned to maximize their separation and participate in extensive hydrogen bonding with the chloride anions.
Expert Insights: Extrapolating to the Sulfate Hydrate Structure
The transition from a dihydrochloride to a sulfate hydrate salt would introduce two significant changes to the crystal packing:
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Anion Shape and Charge: The sulfate anion (SO₄²⁻) is tetrahedral and carries a -2 charge, compared to the spherical, -1 charged chloride anion. This difference in geometry and charge density will lead to a completely different hydrogen-bonding network. Each sulfate oxygen can act as a hydrogen bond acceptor, allowing for more complex and three-dimensional networks.
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Role of Water Molecules: The water of hydration (xH₂O) will play a crucial role in stabilizing the crystal lattice. Water molecules are excellent hydrogen bond donors and acceptors, and they will likely act as bridges between the cystamine dications and the sulfate anions, satisfying the hydrogen bonding potential of the system.
Therefore, while the core conformation of the cystamine dication is expected to be similar, the overall crystal packing and intermolecular interactions in cystamine sulfate hydrate will be fundamentally different from the dihydrochloride salt, driven by the geometry of the sulfate ion and the bridging role of water molecules.
Data Presentation: Example Crystallographic Parameters
| Parameter | Description | Example Value (for a Cystamine Salt) |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The set of symmetry operations for the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 5.8, b = 10.2, c = 8.5 |
| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 110.4, γ = 90 |
| Volume (ų) | The volume of a single unit cell. | 465.5 |
| Z | The number of molecules per unit cell. | 2 |
Conclusion
The molecular weight and crystal structure of cystamine sulfate hydrate are critical parameters for its application in scientific research and drug development. While its molecular weight is well-defined on an anhydrous basis at approximately 250.37 g/mol , the hydrated state requires further experimental clarification. The determination of its crystal structure, achievable through the robust SC-XRD workflow detailed herein, is essential for understanding its solid-state properties. By analyzing the known structure of cystamine dihydrochloride, we can anticipate a conformationally similar dication in the sulfate salt, but with a unique crystal packing arrangement dictated by the tetrahedral sulfate anion and the hydrogen-bonding capacity of water molecules. This guide provides both the foundational knowledge and the practical framework necessary for researchers to fully characterize this important compound.
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